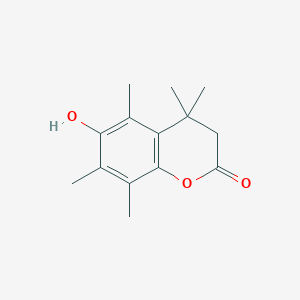
6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin
Übersicht
Beschreibung
6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin is a chemical compound with the molecular formula C14H18O3 . It has a molecular weight of 234.29 .
Molecular Structure Analysis
The molecular structure of this compound consists of a lactone ring (a cyclic ester) and multiple methyl groups attached to the ring . The presence of the hydroxy group and the lactone ring may cause structural transformations, affecting crystal symmetry and phase transitions .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.118±0.06 g/cm3 and a predicted boiling point of 366.9±42.0 °C . The melting point is reported to be 117 °C .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Dynamics
The compound 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin exhibits interesting behavior in crystal structures. A study by Budzianowski and Katrusiak (2002) demonstrated that the conformational disorder and inversions of the lactone ring in this compound induce structural transformations in its crystals. These transformations involve changes in crystal symmetry and phase transitions, linking molecular conformation and dynamics with crystal structure (Budzianowski & Katrusiak, 2002).
Synthesis and Chemical Properties
The compound has been a focus in synthetic chemistry. For instance, Matsuda et al. (2007) explored the asymmetric synthesis of 3,4-dihydrocoumarin derivatives from 3-(2-hydroxyphenyl)cyclobutanones, which could lead to significant advancements in the synthesis of related compounds (Matsuda, Shigeno, & Murakami, 2007). Additionally, research on the synthesis and study of the spectral behavior of new 4-hydroxycoumarins has provided insight into their spectral and chemical properties, contributing to our understanding of such compounds (Stanchev, Jensen, & Manolov, 2008).
Biological and Pharmacological Applications
The biological activities of dihydrocoumarin derivatives, including those related to this compound, have been a subject of research. For example, Veselinovic et al. (2014) explored the antioxidant properties of selected 4-phenyl hydroxycoumarins, which are structurally related, demonstrating their potential in therapeutic applications involving free radical overproduction (Veselinovic et al., 2014). Another study by Zaheer et al. (2016) synthesized novel 3-substituted-4-hydroxycoumarin derivatives and evaluated their antileishmanial and antioxidant activities, highlighting the potential of these compounds in medicinal treatments (Zaheer, Khan, Sangshetti, & Patil, 2016).
Eigenschaften
IUPAC Name |
6-hydroxy-4,4,5,7,8-pentamethyl-3H-chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-7-8(2)13-11(9(3)12(7)16)14(4,5)6-10(15)17-13/h16H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBXBARTRIEVKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=C1O)C)C(CC(=O)O2)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

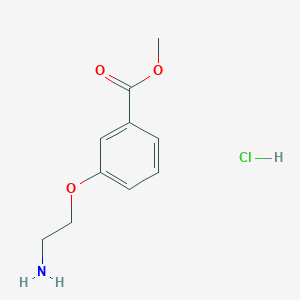

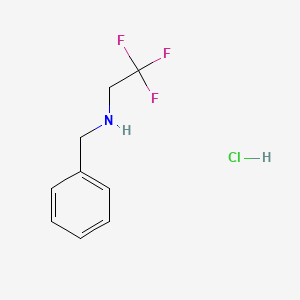
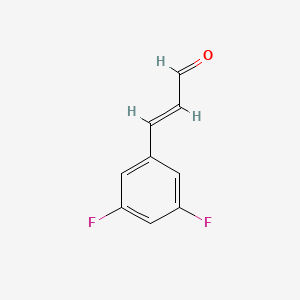
![4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B3135927.png)
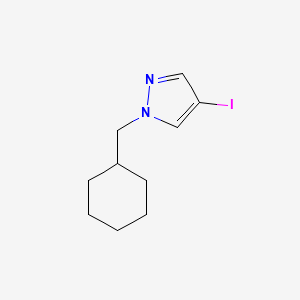
![5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazole](/img/structure/B3135941.png)

![5-[(4-Chloro-3-methylphenoxy)methyl]-2-furoic acid](/img/structure/B3135949.png)
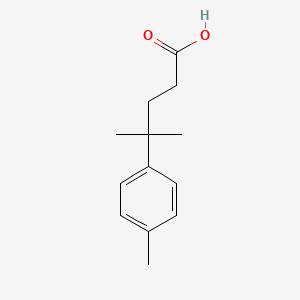

![1H-Pyrrole-2-carboxylic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B3135978.png)
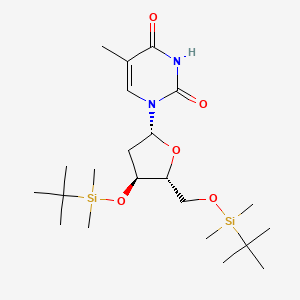
![5-Fluoro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B3135993.png)